molecular formula C48H77N7O16 B1205047 Mulundocandin

Mulundocandin

Cat. No. B1205047
M. Wt: 1008.2 g/mol
InChI Key: WUPSJTQKGFMDON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06809177B1

Procedure details

Mulundocandin (220 mg, 2.2 mM) in ethanol (8 ml)) was stirred with 15 ml of W-2 Raney nickel (pH 7) in ethanol (30 ml) for 3 hours at room temperature. After standing for 15 minutes the supernatent solution was decanted and Raney nickel washed with 3×30 ml. ethanol with stirring and filtered. Combined ethanolic solutions were concentrated by distillation under a reduced pressure of 60-70 mm/Hg at 35° C. to obtain 160 mg (75%) of crude deoxymulundocandin as a slightly green solid.
Quantity
220 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
75%

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][CH:3]([CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][C:15]([NH:17][CH:18]1[C:49](=[O:50])[NH:48][CH:47]([CH:51]([OH:53])[CH3:52])[C:45](=[O:46])[N:44]2[CH:40]([CH2:41][CH:42]([OH:54])[CH2:43]2)[C:38](=[O:39])[NH:37][CH:36]([CH:55]([OH:65])[CH:56](O)[C:57]2[CH:62]=[CH:61][C:60]([OH:63])=[CH:59][CH:58]=2)[C:34](=[O:35])[NH:33][CH:32]([CH2:66][OH:67])[C:30](=[O:31])[N:29]2[CH:25]([CH:26]([OH:69])[CH:27]([CH3:68])[CH2:28]2)[C:23](=[O:24])[NH:22][CH:21]([OH:70])[CH:20]([OH:71])[CH2:19]1)=[O:16])[CH3:4]>C(O)C.[Ni]>[CH3:1][CH2:2][CH:3]([CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][C:15]([NH:17][CH:18]1[C:49](=[O:50])[NH:48][CH:47]([CH:51]([OH:53])[CH3:52])[C:45](=[O:46])[N:44]2[CH:40]([CH2:41][CH:42]([OH:54])[CH2:43]2)[C:38](=[O:39])[NH:37][CH:36]([CH:55]([OH:65])[CH2:56][C:57]2[CH:62]=[CH:61][C:60]([OH:63])=[CH:59][CH:58]=2)[C:34](=[O:35])[NH:33][CH:32]([CH2:66][OH:67])[C:30](=[O:31])[N:29]2[CH:25]([CH:26]([OH:69])[CH:27]([CH3:68])[CH2:28]2)[C:23](=[O:24])[NH:22][CH:21]([OH:70])[CH:20]([OH:71])[CH2:19]1)=[O:16])[CH3:4]

Inputs

Step One
Name
Quantity
220 mg
Type
reactant
Smiles
CCC(C)CCCCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(C(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)CO)C)O)O)O
Name
Quantity
8 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
15 mL
Type
catalyst
Smiles
[Ni]
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
ethanol with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the supernatent solution was decanted
WASH
Type
WASH
Details
Raney nickel washed with 3×30 ml
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
Combined ethanolic solutions were concentrated by distillation under a reduced pressure of 60-70 mm/Hg at 35° C.

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CCC(C)CCCCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(C(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(CC4=CC=C(C=C4)O)O)CO)C)O)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 160 mg
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 73.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.